Trimethyl(phenyl)tin is an organotin compound with the molecular formula C₉H₁₄Sn and a molecular weight of 240.92 g/mol. It is characterized by the presence of three methyl groups and one phenyl group attached to a tin atom, making it a member of the organotin family. This compound appears as a colorless liquid at room temperature, with a density of 1.327 g/mL and a melting point of approximately -51 °C. Its boiling point is around 88 °C at 16 mm Hg, indicating its volatility under reduced pressure conditions .
Trimethyl(phenyl)tin is notable for its toxicity, classified as very toxic by inhalation, skin contact, and ingestion, and it poses significant risks to aquatic life . The compound is used in various
Trimethyl(phenyl)tin can act as a precursor for the synthesis of various organotin compounds. These compounds possess unique properties, including biocidal activity, and have been explored in diverse research areas, such as:
Trimethyl(phenyl)tin serves as a model compound in organometallic chemistry studies due to its relatively simple structure and well-defined properties. Research involving trimethyl(phenyl)tin has focused on:
For example, reacting trimethyl(phenyl)tin with iodobenzene in the presence of bis(triphenylphosphine)palladium dibromide results in various byproducts, including methyltrimethyltin iodide .
Trimethyl(phenyl)tin exhibits significant biological activity, particularly its neurotoxic effects. Studies have shown that it induces acute neuronal death selectively in the hippocampal dentate gyrus, which can lead to cognitive impairments . The compound's toxicity is attributed to its ability to disrupt cellular functions and induce oxidative stress within neuronal cells.
Moreover, it has been noted for its potential endocrine-disrupting properties, impacting hormonal balance in organisms exposed to it .
Trimethyl(phenyl)tin can be synthesized through several methods:
These methods highlight the versatility of trimethyl(phenyl)tin in organic synthesis.
Trimethyl(phenyl)tin is utilized in various fields:
Interaction studies on trimethyl(phenyl)tin have focused on its neurotoxic effects and interactions with cellular components. Research indicates that exposure to this compound can lead to alterations in neuronal signaling pathways and increased oxidative stress markers within cells. Furthermore, studies have examined its interactions with various receptors and enzymes, indicating potential implications for endocrine disruption .
Several compounds share structural similarities with trimethyl(phenyl)tin. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethyltin | C₄H₁₁Sn | Lacks phenyl group; widely studied for toxicity. |
Triethyltin | C₆H₁₅Sn | Ethyl groups instead of methyl; different reactivity. |
Triphenyltin | C₁₂H₁₄Sn | Contains three phenyl groups; used as a biocide. |
Trimethyl(benzyl)tin | C₉H₁₃Sn | Contains a benzyl group; different biological activity. |
Trimethyl(phenyl)tin is unique due to its specific combination of methyl and phenyl groups, which influences its chemical reactivity and biological effects compared to other organotin compounds.
Classical methods for synthesizing trimethyl(phenyl)tin rely on transmetalation and Grignard reagent-based reactions. A foundational approach involves the reaction of phenylmagnesium bromide with trimethyltin chloride in anhydrous diethyl ether. This method proceeds via nucleophilic displacement, where the Grignard reagent transfers the phenyl group to the tin center [1]. Typical conditions require temperatures between 0°C and room temperature, with yields reaching 60–70% after aqueous workup and distillation [4].
Another historical route employs organomercury intermediates. Phenylmercuric chloride reacts with trimethyltin sodium in tetrahydrofuran (THF), facilitating mercury-tin exchange. While effective, this method has declined in popularity due to mercury’s toxicity and challenges in handling [1].
Contemporary strategies prioritize catalytic efficiency and functional group tolerance. The Stille coupling reaction exemplifies this shift, utilizing palladium catalysts to cross-couple trimethyl(phenyl)tin with aryl halides. For instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and triphenylarsine in toluene/N,N-dimethylformamide (DMF) mixtures enable efficient aryl-aryl bond formation at 110°C [1]. These conditions achieve near-quantitative yields in polymerization reactions, as demonstrated in the synthesis of benzo[1,2-b:4,5-b']dithiophene-alt-thieno[3,4-d]thiazole copolymers [1].
Microwave-assisted synthesis has also emerged as a rapid alternative. In one protocol, a mixture of 5-(heptadecan-9-yl)-5H-thieno[3,4-c]pyrrole-4,6-dione and 2-octyl-4,6-dibromo-thieno[3,4-d]thiazole undergoes coupling in THF under microwave irradiation at 120°C for 24 hours. This method reduces reaction times by 50% compared to conventional heating while maintaining yields above 70% [1].
Recent innovations align with green chemistry principles. A photochemical method developed by Chen et al. employs UV light to catalyze the reaction between aryl halides and hexamethylditin in the presence of triethylamine. This solvent-free approach eliminates toxic tin byproducts and achieves yields up to 85% for aryl trimethylstannanes, including trimethyl(phenyl)tin [4].
Additionally, biphasic systems using water-tolerant catalysts, such as palladium nanoparticles stabilized on cellulose, reduce organic solvent consumption. These systems enable recycling of catalytic materials, minimizing waste generation [4].
Purification of trimethyl(phenyl)tin demands meticulous attention to residual catalysts and byproducts. Precipitation and filtration are standard in polymer synthesis: crude products are dissolved in chloroform and precipitated into methanol, followed by filtration through 0.45 µm nylon membranes [1].
Soxhlet extraction further refines polymers using sequential solvents (acetone, hexanes, chloroform) to remove oligomers and unreacted monomers [1]. For small molecules, fractional distillation under reduced pressure (16 mmHg, 88°C) isolates trimethyl(phenyl)tin with >99% purity [1].
High-performance liquid chromatography (HPLC) with silica gel columns resolves stereochemical impurities in asymmetric syntheses. Mobile phases of hexane/ethyl acetate (90:10) effectively separate tin-containing species [1].
Acute Toxic;Environmental Hazard